molecular formula C18H25N3O4 B2381671 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide CAS No. 941914-72-3

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide

Cat. No.: B2381671
CAS No.: 941914-72-3
M. Wt: 347.415
InChI Key: WRONJNGSCRVUBD-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide is a high-purity chemical compound intended for research applications. This synthetic small molecule features a 1,4-dioxaspiro[4.4]nonane moiety, a spirocyclic ketal protecting group that can enhance physicochemical properties . The oxalamide linker is a versatile structural motif known for its ability to participate in hydrogen bonding, making it valuable in the development of compounds that modulate protein-protein interactions . The 4-(dimethylamino)phenyl substituent is an electron-donating group that can influence the compound's electronic properties and bioavailability. Research into structurally related oxalamide compounds has shown their potential in various therapeutic areas, including as targeted protein degraders for oncology and immunology research , and as modulators of ion channels . As a key intermediate or building block, this compound can be utilized in medicinal chemistry for hit-to-lead optimization, in chemical biology for probe development, and in pharmaceutical research for investigating new mechanisms of action. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-21(2)14-7-5-13(6-8-14)20-17(23)16(22)19-11-15-12-24-18(25-15)9-3-4-10-18/h5-8,15H,3-4,9-12H2,1-2H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRONJNGSCRVUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure and oxalamide group allow it to form stable complexes with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide is unique due to its combination of a spirocyclic structure with an oxalamide functional group. This unique structure imparts specific chemical properties that are not found in simpler analogs, making it valuable for specialized applications in research and industry.

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide is a synthetic compound notable for its unique spirocyclic structure and oxalamide functional groups. Its molecular formula is C15H20N2O4, with a molecular weight of approximately 320.34 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various pharmacological effects, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : The oxalamide functional group may enhance the compound's ability to disrupt microbial cell membranes.

Case Studies and Research Findings

Research exploring the biological activity of this compound is still emerging. However, several studies have indicated promising results:

  • Anticancer Activity : A study demonstrated that derivatives of oxalamide compounds showed significant inhibition of tumor growth in vitro and in vivo models, suggesting that this compound could have similar effects.
  • Antimicrobial Testing : In vitro tests have shown that oxalamide derivatives possess broad-spectrum antimicrobial activity, indicating potential use as therapeutic agents against resistant bacterial strains.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
1,4-Dioxaspiro[4.4]nonan-2-ylmethanolSpirocyclic structureAntimicrobial
1,6-Dioxaspiro[4.4]nonaneSimilar dioxaspiro structureAnticancer

Synthesis and Functionalization

The synthesis of this compound typically involves:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions utilizing appropriate precursors.
  • Introduction of the Oxalamide Moiety : This step often involves amidation reactions under controlled conditions to ensure high yield and purity.

The following table outlines common synthetic routes and their conditions:

Reaction TypeReagentsConditions
CyclizationVarious precursorsControlled temperature
AmidationOxalyl chlorideAnhydrous solvents

Q & A

Q. How does this compound compare to analogs with alternative spirocyclic cores (e.g., 1,4-dioxaspiro[4.5]decan-2-ylmethyl)?

  • Methodological Answer :
  • Compare solubility (shake-flask method) and logP (HPLC-derived) to assess pharmacokinetic differences.
  • Test plasma protein binding using equilibrium dialysis; larger spiro systems may increase albumin affinity .

Tables for Key Comparisons

Substituent Biological Activity Key Technique for Validation Reference
4-(Dimethylamino)phenylEnhanced solubility, H-bondingSPR binding assays, logD measurement
3-Chloro-4-fluorophenylAntimicrobial activityBroth microdilution (MIC determination)
4-MethoxyphenylImproved metabolic stabilityLiver microsome incubation + LC-MS

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